alpha-Muurolene
CAS No.: 17627-24-6
Cat. No.: VC21066067
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17627-24-6 |
---|---|
Molecular Formula | C15H24 |
Molecular Weight | 204.35 g/mol |
IUPAC Name | (1R,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene |
Standard InChI | InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14+,15-/m1/s1 |
Standard InChI Key | QMAYBMKBYCGXDH-QLFBSQMISA-N |
Isomeric SMILES | CC1=C[C@H]2[C@@H](CC1)C(=CC[C@@H]2C(C)C)C |
SMILES | CC1=CC2C(CC1)C(=CCC2C(C)C)C |
Canonical SMILES | CC1=CC2C(CC1)C(=CCC2C(C)C)C |
Introduction
Chemical Structure and Properties
Alpha-muurolene (C₁₅H₂₄) is a sesquiterpene characterized by a bicyclic structure with a molecular weight of 204.35 g/mol . It belongs to the cadinene sesquiterpenoid family, which consists of compounds with three consecutive isoprene units . The IUPAC name for this compound is 4,7-dimethyl-1-(propan-2-yl)-1,2,4a,5,6,8a-hexahydronaphthalene . Alpha-muurolene exists in two enantiomeric forms: (+)-alpha-muurolene (CAS: 17627-24-6) and (-)-alpha-muurolene (CAS: 10208-80-7), which differ in their stereochemical configuration .
The structure of alpha-muurolene consists of a carbobicyclic framework with specific stereochemical arrangements. The compound contains a naphthalene-derived skeleton with various substituents, including methyl and isopropyl groups at specific positions, which contribute to its unique reactivity profile .
Table 1: Physicochemical Properties of Alpha-Muurolene
Biosynthesis and Natural Sources
Alpha-muurolene is biosynthesized through the activity of alpha-muurolene synthase (EC 4.2.3.125), an enzyme that catalyzes the cyclization of farnesyl diphosphate to form alpha-muurolene and release diphosphate as a byproduct . This enzyme has been characterized from the fungus Coprinus cinereus and is classified as a carbon-oxygen lyase that acts on phosphates .
The biosynthetic reaction can be represented as:
(2E,6E)-farnesyl diphosphate → alpha-muurolene + diphosphate
Alpha-muurolene occurs naturally in various plant species and their essential oils. It has been identified in:
It has also been detected in Moutai, a traditional Chinese liquor, suggesting its potential contribution to the aromatic profiles of certain fermented beverages .
Extraction and Analytical Methods
The extraction of alpha-muurolene from natural sources typically involves steam distillation, a common method for obtaining essential oils from plant materials . This process involves passing steam through plant material to vaporize the volatile compounds, which are then condensed and collected.
Gas chromatography-mass spectrometry (GC-MS) is the principal analytical technique used for the identification and quantification of alpha-muurolene in complex mixtures such as essential oils. In a study of Schinus molle leaves essential oil, alpha-muurolene was detected at a retention time of 48.83 minutes with a linear retention index of 1509 .
Table 2: Alpha-Muurolene Content in Various Plant Sources
Biological Activities
Insecticidal Properties
One of the most significant biological activities of alpha-muurolene is its potential as an insecticide. In silico studies have demonstrated that alpha-muurolene exhibits strong binding affinity to the mosquito juvenile hormone-binding protein (mJHBP), which plays a crucial role in insect development and reproduction .
Molecular docking studies revealed that alpha-muurolene had one of the best binding energies (ΔG = −9.7 kcal/mol) against mJHBP, comparable to known synthetic insecticides like pyriproxyfen . The principal residues of mJHBP, including TYR133, TRP53, TYR33, and PHE144, were involved in Pi-Sigma bond formation with alpha-muurolene . This suggests that alpha-muurolene could potentially act as an effective natural insecticide, particularly against disease vectors like Aedes aegypti mosquitoes .
Antimicrobial Properties
As a member of the cadinene sesquiterpenoid family, alpha-muurolene may contribute to the antimicrobial properties observed in various essential oils . Essential oils containing alpha-muurolene, such as those from Hyptis monticola, have demonstrated significant antibacterial and antifungal activities . The cadinene family of compounds has been noted for their antifungal properties and potential as natural fungicides .
Antioxidant Properties
Molecular Studies and Research Findings
Molecular Docking Studies
Molecular docking studies have provided valuable insights into the potential insecticidal mechanism of alpha-muurolene. These studies have shown that alpha-muurolene can bind effectively to the mosquito juvenile hormone-binding protein (mJHBP), with a binding energy of −9.7 kcal/mol .
The interactions between alpha-muurolene and mJHBP involve primarily hydrophobic interactions, with specific amino acid residues like TYR133, TRP53, TYR33, and PHE144 playing crucial roles in stabilizing the complex . These interactions are similar to those observed with known insecticides, suggesting that alpha-muurolene could potentially disrupt juvenile hormone signaling in insects .
Molecular Dynamics Studies
Molecular dynamics simulations have been conducted to evaluate the stability of the alpha-muurolene-mJHBP complex over time. In a 100 ns simulation, the complex showed notable stability, with the mJHBP structure bound to alpha-muurolene exhibiting a root mean square deviation (RMSD) of approximately 1.0 Å .
Solvent accessible surface area (SASA) analysis demonstrated a decrease in SASA for the alpha-muurolene-bound mJHBP compared to the unbound state, indicating increased compactness and stability of the complex . The interaction plots showed no conventional hydrogen bonds formed between alpha-muurolene and mJHBP, with hydrophobic interactions being the primary force stabilizing the ligand in the binding cavity .
Table 3: Binding Energy of Alpha-Muurolene and Other Compounds to mJHBP
Compound | Binding Energy (ΔG, kcal/mol) | Reference |
---|---|---|
Alpha-muurolene | -9.7 | |
Gamma-cadinene | -9.7 | |
Beta-cadinene | -9.5 | |
Pyriproxyfen (synthetic insecticide) | Similar to alpha-muurolene |
Enzymatic Production and Sesquiterpene Synthases
Alpha-muurolene synthase (EC 4.2.3.125, Cop3) is an enzyme that catalyzes the production of alpha-muurolene from farnesyl diphosphate . This enzyme belongs to the family of carbon-oxygen lyases, specifically those acting on phosphates .
Studies on fungal sesquiterpene synthases, including alpha-muurolene synthase from Coprinus cinereus, have provided insights into the structural features that influence the product specificity of these enzymes . The H-α1 loop, which caps the active site upon ligand binding, plays a significant role in determining the cyclization pathways and product profiles of sesquiterpene synthases .
Comparison of the binding pocket volumes and active site contours of different sesquiterpene synthases suggests that the size and shape of the binding pocket significantly influence the product outcome . For instance, enzymes with wider binding pockets allow the initial cyclic carbocation to rearrange along multiple cyclization paths, resulting in multiple products, while enzymes with narrower binding pockets constrain the rearrangement to a single pathway, leading to more specific product formation .
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